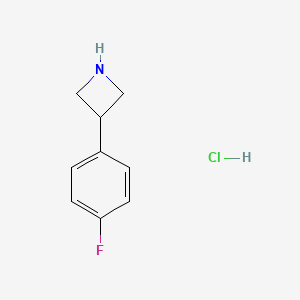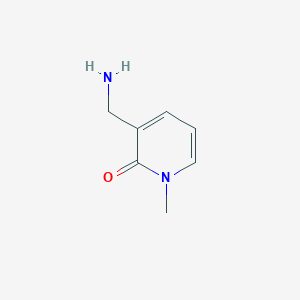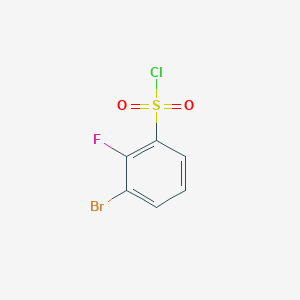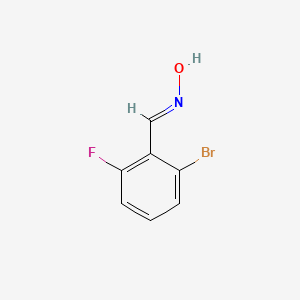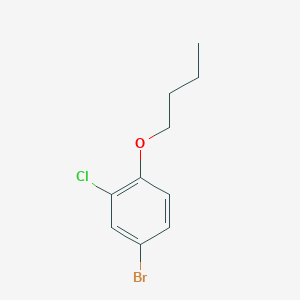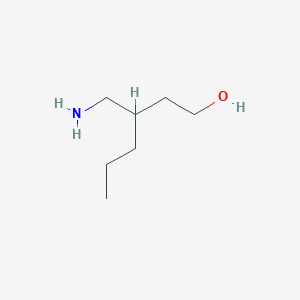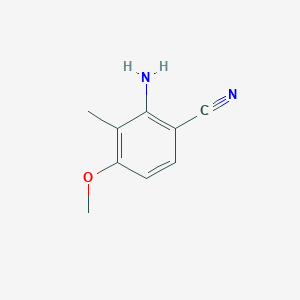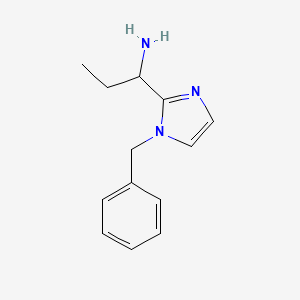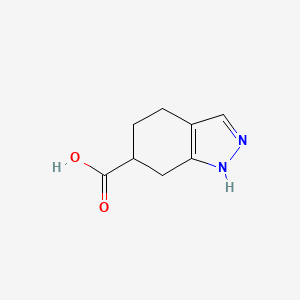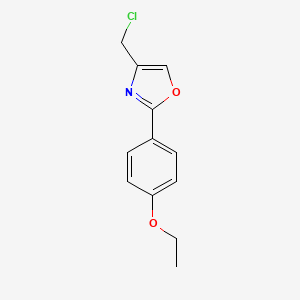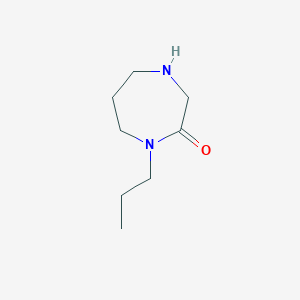
1-Propyl-1,4-diazepan-2-one
Übersicht
Beschreibung
1-Propyl-1,4-diazepan-2-one is an organic compound with the CAS Number: 155595-81-6 . It has a molecular weight of 156.23 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H16N2O/c1-2-5-10-6-3-4-9-7-8(10)11/h9H,2-7H2,1H3 .Wissenschaftliche Forschungsanwendungen
Optimization for Type 2 Diabetes Treatment
- Researchers optimized 1,4-diazepan-2-one derivatives as dipeptidyl peptidase IV inhibitors, offering potential for type 2 diabetes treatment (Liang et al., 2007).
Synthetic Methods and Chemical Properties
- A study presented a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by intramolecular SN2 reaction, expanding the synthetic possibilities of this compound (Banfi et al., 2007).
- Another research focused on the synthesis and crystal structures of 1,4-diazepan-5-one derivatives, highlighting their potential as drug molecules due to their conformations and interactions (Velusamy et al., 2015).
Antagonistic Properties
- A study described the design and synthesis of 1,4-diazepane-2-ones as LFA-1 antagonists, indicating their potential in inhibiting the LFA-1/ICAM-1 interaction (Wattanasin et al., 2003).
Cannabinoid Receptor Agonists
- Research on aryl 1,4-diazepane compounds revealed their potential as potent and selective cannabinoid receptor 2 agonists, with improved drug-like parameters and solubility (Zindell et al., 2011).
Sigma Receptor Ligands
- A study explored the synthesis of 1,4-diazepanes as novel σ1 receptor ligands, using enantiomerically pure amino acids, showing their affinity and selectivity over related receptors (Fanter et al., 2017).
Structural Characterization
- Structural characterization of new N,N′-disubstituted-1,4-diazepanes was reported, providing insights into their chemical properties and potential applications (Ramirez-Montes et al., 2012).
Multicomponent Synthesis Approach
- A multicomponent reaction was described for the direct synthesis of 1,4-diazepane derivatives, showcasing a user-friendly and efficient method for their production (Sotoca et al., 2009).
Anticancer Activity
- Research on sigma-2 ligands, including 1,4-diazepan-1-yl derivatives, showed their potential in inhibiting cancer cell lines, highlighting their therapeutic applications in oncology (Asong et al., 2019).
Metabolic Stability Improvement
- A study focused on improving the metabolic stability of 1,4-diazepane compounds, demonstrating their potential as cannabinoid receptor 2 agonists with good stability and pharmacokinetic profiles (Riether et al., 2011).
Novel Synthesis Routes
- A review on the synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines highlighted new developments and mechanistic aspects of these reactions (Vessally et al., 2016).
Safety and Hazards
The safety information for 1-Propyl-1,4-diazepan-2-one includes pictograms GHS05 and GHS07, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for 1-Propyl-1,4-diazepan-2-one are not mentioned in the literature, there is ongoing research into the synthesis and potential applications of diazepines and related compounds . These compounds are being explored for their potential as anti-infective agents, among other uses .
Eigenschaften
IUPAC Name |
1-propyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-9-7-8(10)11/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMRUIGEYUMICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


